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3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B578811
CAS No.: 1211488-02-6
M. Wt: 139.202
InChI Key: UFYZSPYVYKTZCA-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a chemical building block valued in medicinal chemistry for its pyrazole core, which serves as a key scaffold in the design and synthesis of novel bioactive compounds. Its primary research application lies in the exploration of potential treatments for neglected tropical diseases. This amine-functionalized chain attached to the nitrogen-protected pyrazole ring is instrumental in constructing more complex molecules aimed at targeting conserved parasite kinomes . Furthermore, the pyrazole moiety is a recognized privileged structure in the development of inhibitors for metalloproteases, such as meprin α and β, which are emerging as significant targets in cancer, fibrosis, and neurodegenerative conditions . The compound's structure, featuring a flexible propylamine linker, allows for strategic incorporation into larger molecular architectures to modulate physicochemical properties, enhance selectivity, and improve binding affinity during hit-to-lead optimization campaigns . Researchers utilize this intermediate to develop chemical probes that help elucidate disease pathophysiology and validate new therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3 B578811 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1211488-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYZSPYVYKTZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677635
Record name 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211488-02-6
Record name 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
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Synthesis and Characterization

Synthetic Methodologies for Pyrazole-Propanamine Structures

The synthesis of pyrazole-propanamine derivatives can be approached through several established methods in organic chemistry. A common strategy involves the construction of the pyrazole (B372694) ring followed by the introduction or modification of the propanamine side chain.

One plausible and representative synthetic route to 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, while not explicitly detailed in the reviewed literature for this specific compound, can be inferred from known pyrazole syntheses. A likely pathway would start with the synthesis of a 4-substituted pyrazole precursor. For instance, a Vilsmeier-Haack reaction on a suitable hydrazone could yield a pyrazole-4-carbaldehyde. nih.gov This aldehyde could then undergo a reductive amination with ammonia (B1221849) to introduce the aminomethyl group, which could be further elaborated to the propan-1-amine chain. ineosopen.orgresearchgate.net

Alternatively, a more direct approach would involve the alkylation of a pre-formed pyrazole ring. For example, 1-methyl-1H-pyrazole could be functionalized at the 4-position with a group that can be converted to the propanamine side chain. Another strategy is the alkylation of a pyrazole with a protected 3-halopropan-1-amine, followed by deprotection. The selective N-alkylation of pyrazoles is a well-studied area, with methods ranging from classical alkylation with alkyl halides to more modern enzymatic and acid-catalyzed approaches. nih.govnih.govsemanticscholar.orgmdpi.com

A documented synthesis for the closely related 3-(4-methoxy-1H-pyrazol-1-yl)propan-1-amine involves the N-alkylation of 4-methoxy-1H-pyrazole with 3-bromopropan-1-amine hydrobromide using potassium carbonate as a base in ethanol (B145695). This reaction proceeds via an SN2 mechanism where the deprotonated pyrazole acts as a nucleophile.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 1310730-33-3
Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in water and polar organic solvents

Spectroscopic Data and Structural Elucidation

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, the expected spectroscopic characteristics can be predicted based on its chemical structure and by comparison with similar compounds. nih.govvisnav.in

Spectroscopy Expected Features
¹H NMR Signals corresponding to the N-methyl group (singlet), the two pyrazole ring protons (singlets), and the three methylene (B1212753) groups of the propyl chain (multiplets). The chemical shifts would be influenced by the neighboring functional groups.
¹³C NMR Resonances for the N-methyl carbon, the three pyrazole ring carbons, and the three carbons of the propyl chain.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (139.20 g/mol ). Fragmentation patterns would likely involve the loss of the propyl-amine chain or cleavage of the pyrazole ring.

Advanced Spectroscopic and Structural Characterization Techniques for 3 1 Methyl 1h Pyrazol 4 Yl Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial relationships within 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can be assembled.

¹H NMR for Proton Environments

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, distinct signals are expected for the protons on the pyrazole (B372694) ring, the N-methyl group, and the propyl amine side chain.

The two protons on the pyrazole ring (H-3 and H-5) are expected to appear as singlets in the aromatic region. The N-methyl protons will also produce a distinct singlet, typically shifted downfield due to the influence of the adjacent nitrogen atom. pressbooks.pub The propyl chain will exhibit three distinct signals: two triplets and a multiplet, arising from the spin-spin coupling between adjacent methylene (B1212753) groups. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration.

Expected ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole H-5 ~7.5 s 1H
Pyrazole H-3 ~7.3 s 1H
N-CH₃ ~3.8 s 3H
-CH₂-NH₂ (α-CH₂) ~2.8 t 2H
-CH₂-CH₂-NH₂ (γ-CH₂) ~2.5 t 2H
-CH₂-CH₂-CH₂- (β-CH₂) ~1.8 m 2H

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, 'br s' denotes broad singlet. Chemical shifts are predicted and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are anticipated. Carbons adjacent to the electronegative nitrogen atoms, such as those in the pyrazole ring and the N-methyl group, are deshielded and appear at higher chemical shifts. pressbooks.pub The carbon attached to the amine group (α-carbon) is also shifted downfield. docbrown.info

Expected ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrazole C-5 ~138
Pyrazole C-3 ~128
Pyrazole C-4 ~115
-CH₂-NH₂ (α-C) ~42
N-CH₃ ~39
-CH₂-CH₂-NH₂ (γ-C) ~35

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For this molecule, COSY would be expected to show a clear correlation pathway between the α-CH₂, β-CH₂, and γ-CH₂ protons of the propyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH coupling). This allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~39 ppm, confirming the N-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it reveals long-range correlations (typically 2-3 bonds, ²JCH and ³JCH). Key expected correlations would include a cross-peak between the γ-CH₂ protons of the propyl chain and the C-4 carbon of the pyrazole ring, as well as with the C-3 and C-5 carbons. This is the definitive evidence that confirms the propyl chain is attached at the C-4 position of the pyrazole ring. Additionally, correlations from the N-methyl protons to the C-3 and C-5 carbons of the pyrazole would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A key NOESY correlation would be expected between the N-methyl protons and the pyrazole ring proton at the C-5 position, helping to confirm the regiochemistry of the N-methylation.

DEPT-90 for Methyl/Methylene/Methine Distinction

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum specifically and exclusively shows signals for methine (CH) carbons. In the case of this compound, the DEPT-90 spectrum would display positive signals for the C-3 and C-5 carbons of the pyrazole ring, as these are the only two methine groups in the molecule. This technique helps to simplify the spectrum and confidently assign these specific carbons.

High-Resolution Mass Spectrometry (HRMS, ESI-TOF-HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.comnih.gov For this compound, the molecular formula is C₇H₁₃N₃.

Using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS, the compound would be ionized, typically forming the protonated molecular ion [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) of this ion to a very high degree of precision (typically within 5 ppm). This experimental mass is then compared to the theoretical exact mass calculated for the proposed formula. For a similar compound, 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, the predicted m/z for the [M+H]⁺ ion is 140.11823. uni.lu A close match between the experimental and theoretical mass provides unequivocal confirmation of the molecular formula C₇H₁₃N₃.

Predicted HRMS Data

Ion Molecular Formula Calculated m/z

Infrared (IR) Spectroscopy (FT-IR, ATR-IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The spectrum of this compound would be expected to show characteristic bands for the primary amine, the alkyl chain, and the pyrazole ring.

The primary amine (-NH₂) group is particularly diagnostic, typically showing a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. pressbooks.puborgchemboulder.com An N-H bending vibration (scissoring) is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The C-H bonds of the alkyl chain and methyl group will produce strong, sharp stretching vibrations just below 3000 cm⁻¹. The pyrazole ring itself will contribute to C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3450 - 3300 N-H Stretch (asymmetric & symmetric) Primary Amine Medium (two bands)
2960 - 2850 C-H Stretch Alkyl (CH₃, CH₂) Strong
1650 - 1580 N-H Bend (scissoring) Primary Amine Medium to Strong
1550 - 1450 C=N, C=C Stretch Pyrazole Ring Medium
1250 - 1020 C-N Stretch Aliphatic Amine Medium to Weak

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Supramolecular Structures

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For chiral derivatives of this compound, SCXRD is the most reliable tool for the unambiguous assignment of absolute stereochemistry, a critical parameter in pharmaceutical and materials science. soton.ac.uk The traditional method for determining absolute stereochemistry in the pharmaceutical industry has been SCXRD. soton.ac.uk

In various studies of pyrazole derivatives, intermolecular hydrogen bonds, such as N-H···O and N-H···N, have been shown to link molecules into extensive networks, including three-dimensional frameworks. spast.orgnih.gov The crystal structures of pyrazolone (B3327878) derivatives, for example, are often stabilized by an elaborate system of N-H···O hydrogen bonds. spast.org The analysis of pyrazole derivatives frequently reveals that the pyrazole ring itself is planar. spast.org In some instances, two independent molecules can be present in the asymmetric unit, differing primarily in the orientation of substituent groups. researchgate.net These molecules can then associate through hydrogen bonds to form larger supramolecular assemblies, such as cyclic tetramers. researchgate.net

The crystallographic data obtained from an SCXRD experiment is typically presented in a detailed table. Below is an illustrative example of the type of data that would be generated for a derivative of this compound.

Interactive Data Table: Illustrative Crystallographic Data for a Pyrazole Derivative

ParameterValue
Chemical FormulaC₁₅H₁₄N₄O
Formula Weight ( g/mol )266.30
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.1497(2)
b (Å)12.3932(3)
c (Å)12.7294(3)
α (°)87.4070(11)
β (°)82.6740(12)
γ (°)75.0190(12)
Volume (ų)1382.88(6)
Z (molecules/unit cell)4
Calculated Density (Mg/m³)1.279
Absorption Coeff. (mm⁻¹)0.68
F(000)560
Reflections Collected4088
Final R indices [I>2σ(I)]R1 = 0.036
Goodness-of-fit on F²1.05
Note: This data is representative of a published pyrazole derivative and is for illustrative purposes only. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. For aromatic and heterocyclic compounds like this compound and its derivatives, the observed absorption bands are typically associated with π → π* and n → π* electronic transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to a π* antibonding orbital, are generally of lower intensity. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide a characteristic fingerprint of the molecule's chromophore system.

In pyrazole derivatives, the absorption bands can be attributed to electronic transitions within the pyrazole ring and any attached chromophoric groups. nih.gov For instance, studies on pyrazole azo dyes show that maximum absorption bands in the range of 312–359 nm can be assigned to n → π* and/or π → π* electronic transitions of the azo chromophore. nih.gov The UV absorption spectrum of the parent pyrazole molecule has been investigated, with studies determining its spectrum in the range of 110-250 nm. researchgate.net The electronic spectra of pyrazole derivatives are influenced by factors such as substitution on the ring and the polarity of the solvent. While the maximum absorption wavelength may not change significantly in different solvents, the maximal emission wavelength can be red-shifted as solvent polarity increases. nih.gov

The data from UV-Vis spectroscopy is useful for confirming the structure of newly synthesized compounds and for studying how different functional groups affect the electronic environment of the pyrazole core. rsc.orgijtsrd.com A typical presentation of UV-Vis data includes the solvent used, the maximum absorption wavelength (λmax), and the molar absorptivity (ε).

Interactive Data Table: Representative UV-Vis Absorption Data for Pyrazole Derivatives

Compound/Derivative TypeSolventλmax (nm)ε (M⁻¹cm⁻¹)Transition TypeReference
Pyrazole Azo Dye (4a)Ethanol (B145695)216N/Aπ → π nih.gov
Pyrazole Azo Dye (4a)Ethanol345N/An → π / π → π nih.gov
Pyrazole Azo Dye (4b)Ethanol235N/Aπ → π nih.gov
Pyrazole Azo Dye (4b)Ethanol322N/An → π nih.gov
Pyrazoly 1,3,4-oxadiazole (B1194373) DerivativeVarious~280-320N/Aπ → π nih.gov
Note: This table presents data from published studies on various pyrazole derivatives to illustrate the typical findings from UV-Vis spectroscopy. N/A indicates data not available in the cited source.

Chemical Reactivity and Derivatization Pathways of 3 1 Methyl 1h Pyrazol 4 Yl Propan 1 Amine

Oxidation Reactions and Product Characterization

The pyrazole (B372694) ring is generally characterized by its high resistance to oxidizing agents. globalresearchonline.net However, the alkylamine side chain is susceptible to oxidation. The specific products formed depend on the choice of oxidant and the reaction conditions.

Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the alkyl side chain. globalresearchonline.net Depending on the conditions, this can lead to the formation of a carboxylic acid, yielding 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. Mild oxidation could potentially yield the corresponding aldehyde, 3-(1-methyl-1H-pyrazol-4-yl)propanal.

Amine Oxidation: The primary amine group can be oxidized through various methods, including electrochemical oxidation. rsc.org The oxidation of primary amines can produce a range of products. For instance, the reaction with nitrous acid leads to an unstable diazonium salt which can decompose into alcohols and alkenes. lumenlearning.com More controlled oxidation can lead to imines or nitriles. mdpi.com The presence of the pyrazole ring, as an electron-withdrawing group, can influence the oxidation potential of the amine. rsc.org Studies on tertiary alkyl amines have shown that autoxidation can lead to dealkylation and the formation of carbonyl compounds. tandfonline.com

Table 1: Potential Oxidation Reactions and Products

Starting Moiety Reagent(s) Potential Product(s) Reaction Type
Alkyl Side Chain KMnO₄ (strong oxidant) 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid Side-chain oxidation
Primary Amine NaNO₂, HCl (aq) 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol Diazotization followed by decomposition lumenlearning.com

Reduction Reactions for Functional Group Modification

The pyrazole ring itself is notably stable and resistant to reduction through both catalytic hydrogenation and chemical reducing agents. globalresearchonline.netpharmaguideline.com Therefore, reduction reactions are primarily useful for modifying functional groups that have been introduced onto the molecule through other derivatization pathways.

Reduction of Amides: If the primary amine is first converted to an amide derivative (see Section 4.5), the resulting amide can be reduced back to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the amide carbonyl group into a methylene (B1212753) group. libretexts.org

Reduction of Nitro Groups: Should a nitro group be introduced onto the pyrazole ring via electrophilic nitration (see Section 4.3), it can be readily reduced to a primary amine. This is a common strategy for synthesizing aminopyrazoles and is typically achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation (e.g., H₂/Pd). mdpi.com

Reduction of Nitriles: Functional groups such as nitriles can be reduced to primary amines using reagents like ammonia (B1221849) borane (B79455) or via catalytic hydrogenation. acs.orgacs.org

Table 2: Examples of Functional Group Reduction

Initial Functional Group Reducing Agent(s) Resulting Functional Group
Amide (-CONH-) LiAlH₄ Amine (-CH₂NH-) libretexts.org
Nitro (-NO₂) SnCl₂/HCl or H₂/Pd Amine (-NH₂) mdpi.com

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it reactive towards electrophiles. In unsubstituted pyrazoles, electrophilic attack occurs preferentially at the C-4 position. globalresearchonline.netrrbdavc.orgscribd.com This is because the intermediates formed by attack at C-3 or C-5 are significantly less stable. rrbdavc.orgyoutube.com In 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, the C-4 and N-1 positions are already substituted. Therefore, electrophilic substitution will be directed to the C-3 and C-5 positions. The outcome of the reaction will depend on the directing effects of the N-methyl group and the C-4 alkyl substituent, as well as the reaction conditions. Protonation of the ring can facilitate an attack at the C-3 position. globalresearchonline.net

Common electrophilic substitution reactions applicable to the pyrazole ring include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group. scribd.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) to introduce a halogen atom. globalresearchonline.net Donor substituents on the pyrazole ring generally promote the bromination process. researchgate.net

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid (-SO₃H) group. globalresearchonline.netscribd.com

Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl (-CHO) group. scribd.comnih.gov

Table 3: Electrophilic Substitution Reactions on the Pyrazole Ring

Reaction Reagent(s) Electrophile Potential Product
Nitration HNO₃ / H₂SO₄ NO₂⁺ 5-Nitro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine scribd.com
Bromination Br₂ Br⁺ 5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine globalresearchonline.net
Sulfonation Fuming H₂SO₄ SO₃ 5-(3-aminopropyl)-1-methyl-1H-pyrazole-3-sulfonic acid globalresearchonline.netscribd.com

Nucleophilic Substitution Reactions on the Amine Moiety or Substituted Chains

The primary amine group of this compound is a potent nucleophile and represents the main site for nucleophilic reactions. Nucleophilic substitution on the electron-rich pyrazole ring is generally disfavored unless strong electron-withdrawing groups are present. mdpi.com

Key reactions involving the amine moiety include:

N-Alkylation: The amine can react with alkyl halides (R-X) to yield secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants. libretexts.org

N-Acylation: This reaction, detailed further in the next section, involves the attack of the amine on an acyl chloride or acid anhydride (B1165640) to form an amide. lumenlearning.comlibretexts.org

Iminé Formation: Primary amines react with aldehydes and ketones to form imines (Schiff bases). lumenlearning.com This reversible reaction is often used to protect the amine or to form new C=N bonds for further transformations.

Table 4: Nucleophilic Reactions of the Amine Moiety

Electrophile Reagent Type Product Class
Alkyl Halide (R-X) Alkylating Agent Secondary/Tertiary Amine
Acyl Chloride (RCOCl) Acylating Agent Amide
Aldehyde (R'CHO) Carbonyl Compound Imine (Schiff Base) lumenlearning.com

Formation of Pyrazole-Amide Derivatives and Related Amine Transformations

The formation of amides is one of the most common and important transformations for primary amines due to the stability and prevalence of the amide bond in chemistry and biology.

Reaction with Acyl Chlorides and Anhydrides: The most direct method for amide formation is the reaction of the amine with an acyl chloride or acid anhydride. These reactions are typically fast, high-yielding, and can be performed at room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org

Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid is also possible but requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Novel Amidation Methods: Modern synthetic methods have introduced alternative reagents for amidation. For example, potassium acyltrifluoroborates can react with primary amines in water under acidic conditions to form amides. acs.orgorganic-chemistry.org

Diazotization: As mentioned previously, primary aliphatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a highly unstable diazonium salt. lumenlearning.com This intermediate rapidly decomposes, losing N₂ gas to form a carbocation, which then yields a mixture of products, primarily the corresponding alcohol. lumenlearning.com

Table 5: Methods for Pyrazole-Amide Synthesis

Acylating Agent Coupling/Activating Agent General Product Structure
Acyl Chloride (R-COCl) Base (e.g., Pyridine) N-(3-(1-methyl-1H-pyrazol-4-yl)propyl)acetamide (if R=CH₃)
Carboxylic Acid (R-COOH) DCC, HATU, etc. libretexts.orgscirp.org N-(3-(1-methyl-1H-pyrazol-4-yl)propyl)alkanamide
Acid Anhydride ((RCO)₂O) Base (optional) N-(3-(1-methyl-1H-pyrazol-4-yl)propyl)alkanamide

Exploration of Novel Reaction Mechanisms and Selectivity

Research in pyrazole chemistry continues to uncover novel reaction pathways and methods to control selectivity, which can be applied to complex molecules like this compound.

Control of Regioselectivity: The regioselectivity of reactions on the pyrazole ring is a central theme. While electrophilic substitution on the unsubstituted ring favors C-4, the presence of substituents at N-1 and C-4 in the target compound creates a new challenge of controlling substitution between the C-3 and C-5 positions. The regioselectivity can be influenced by factors such as the nature of the electrophile, solvent, temperature, and the use of acid or base catalysis. acs.org For example, catalyst-free Michael additions have been designed to achieve high regioselectivity in the N1-alkylation of pyrazoles. acs.org

Novel Synthetic Mechanisms: Modern synthetic chemistry is moving away from hazardous reagents like hydrazine (B178648) for pyrazole synthesis itself, with new methods involving the multicomponent oxidative coupling of alkynes, nitriles, and titanium imides to form the N-N bond in the final step. researchgate.net

Transformations for Further Functionalization: The amine side chain can be a handle for advanced transformations. For example, the primary amine can undergo a diazotization reaction. While this often leads to alcohols in aliphatic systems, in aromatic chemistry, the resulting diazonium salt is a key intermediate for Sandmeyer-type reactions. Although the propanamine chain is aliphatic, research into transforming the amine into a better leaving group could open pathways for C-N and C-C bond-forming cross-coupling reactions at the side chain. nih.govacs.org For instance, converting the amine to an iodo or bromo group would create a substrate suitable for Suzuki-Miyaura or other palladium-catalyzed couplings, allowing for the attachment of diverse molecular fragments. nih.gov

Theoretical and Computational Chemistry Studies of 3 1 Methyl 1h Pyrazol 4 Yl Propan 1 Amine

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

A foundational step in the computational analysis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine would involve geometry optimization using Density Functional Theory (DFT). This method is a workhorse of computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule, its conformers, and their relative energies.

For a flexible molecule like this compound, which possesses a rotatable propanamine side chain, a conformational analysis would be essential. bldpharm.com This involves identifying various low-energy conformers by systematically rotating the single bonds. DFT calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), would be performed to optimize the geometry of each conformer. nih.gov The results would yield crucial data such as bond lengths, bond angles, and dihedral angles for the most stable structures. This information is fundamental for understanding the molecule's shape and steric properties.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The electronic characteristics of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. irjweb.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a significant parameter for assessing a molecule's chemical stability and reactivity. irjweb.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. irjweb.com For this compound, DFT calculations would provide the energies of these orbitals. From these values, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to provide a more quantitative measure of its electronic behavior. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. Conversely, blue areas signify positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the terminal amine group, highlighting them as potential sites for interaction with electrophiles. researchgate.netresearchgate.netresearchgate.net

Investigation of Tautomerism in Pyrazole and Aminopyrazole Systems

While the N-methylation in this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, the presence of the amine group introduces the possibility of amino-imino tautomerism. nih.govbeilstein-journals.org Although the amino form is generally more stable for aminopyrazoles, computational studies could quantify the energy difference between the amino tautomer and its potential imino tautomer.

DFT calculations can be used to optimize the geometries of both tautomers and calculate their relative energies, providing insight into the equilibrium constant between them. mdpi.comresearchgate.net The solvent environment can also be modeled to understand its influence on the tautomeric preference. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The amine group in this compound can act as both a hydrogen bond donor and acceptor, while the pyrazole ring can participate in various non-covalent interactions. Computational methods can be employed to study the nature and strength of these intermolecular forces.

Analysis of potential dimeric or aggregated structures through DFT can reveal the preferred modes of interaction, such as hydrogen bonds between the amine groups or between the amine and the pyrazole nitrogen atoms of neighboring molecules. mdpi.com While π-π stacking is less likely to be a dominant interaction for a single pyrazole ring, it could be a factor in larger systems or in the solid state. Understanding these interactions is crucial for predicting the compound's physical properties and its behavior in biological systems.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structural validation. By performing frequency calculations on the optimized geometry of this compound, its theoretical vibrational (infrared and Raman) spectra can be obtained. nih.gov

The calculated frequencies and intensities can be correlated with experimental spectra to assign specific vibrational modes to different functional groups within the molecule. This comparison serves as a powerful tool for confirming the computed structure. Discrepancies between theoretical and experimental spectra can often be reconciled by applying scaling factors to the computed frequencies.

Thermodynamic Properties and Reaction Energetics

DFT calculations can also be used to compute various thermodynamic properties of this compound at different temperatures. These properties include the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy. researchgate.net

Furthermore, these calculations can be extended to investigate the energetics of potential reactions involving this molecule. For instance, the energy profile of protonation at the different nitrogen atoms could be calculated to determine the most likely site of protonation. This information is valuable for understanding the molecule's behavior in different chemical environments and its potential reaction pathways.

Applications and Research Perspectives in Chemical Sciences

Role as Synthetic Building Blocks for Complex Molecular Architectures

The structural framework of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine makes it a valuable and versatile synthetic building block. Pyrazole (B372694) derivatives are recognized as strategic intermediates for creating more complex, functionalized molecules and fused-ring systems. nih.govscbt.com The primary amine group of the title compound provides a nucleophilic center ripe for a multitude of chemical transformations, including amidation, alkylation, and reductive amination, while the pyrazole ring offers sites for further functionalization.

This synthetic utility is prominently demonstrated in the field of medicinal chemistry, where the 1-methyl-1H-pyrazol-4-yl moiety is a key structural element in the design of highly complex and specific enzyme inhibitors. For instance, it forms the core of sophisticated kinase and heat shock protein 90 (Hsp90) inhibitors. researchgate.netrsc.org In these contexts, the pyrazole ring acts as a stable scaffold, properly orienting other functional groups to achieve precise interactions within the active sites of target proteins. The propanamine side chain, or derivatives thereof, can be modified to modulate properties such as solubility, cell permeability, and binding affinity, showcasing the compound's role in constructing intricate and potent bioactive molecules.

Catalytic Applications of Derived Metal Complexes

The bifunctional nature of this compound, possessing both a pyrazole ring and an amine group, makes it an interesting ligand for the development of novel metal-based catalysts. Pyrazole-containing ligands have been successfully used to create transition metal complexes active in C-C bond-forming reactions. researchgate.net

In the field of asymmetric catalysis, there is a continuous search for new chiral ligands that can effectively induce enantioselectivity in chemical reactions. While specific applications of this compound in this area are still emerging, its structure holds significant potential. Metal complexes incorporating ligands with both pyrazole and amine functionalities are promising candidates for creating a well-defined chiral environment around a metal center. nih.gov The development of chiral primary amine-based organocatalysts for reactions like Michael additions highlights the utility of the amine functional group in asymmetric transformations. beilstein-journals.orgbeilstein-journals.org By forming complexes with transition metals such as iridium or ruthenium, ligands derived from this compound could be applied in asymmetric hydrogenation or transfer hydrogenation reactions, where the interplay between the pyrazole and amine moieties could enforce a specific substrate approach, leading to high enantioselectivity. researchgate.net

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a key strategy for combining the benefits of both catalytic domains. rsc.org The propan-1-amine group in this compound provides a convenient anchor for grafting the molecule onto solid supports like silica, polymers, or metal-organic frameworks (MOFs). Once a metal complex of this ligand is synthesized, its subsequent immobilization would yield a heterogeneous catalyst. Such a system could be employed in continuous flow reactors and would be easily recoverable, enhancing the economic and environmental sustainability of the catalytic process. The pyrazole unit's ability to stabilize a wide range of transition metal complexes suggests that this approach could be used to develop solid-phase catalysts for various organic transformations, including cross-coupling reactions and oxidations. researchgate.net

Exploration in Materials Science for Functional Materials Development

Pyrazole derivatives are increasingly explored in materials science due to their intriguing electronic and optical properties. ias.ac.in These compounds can form the basis of fluorescent sensors, organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) materials. researchgate.netnih.gov The electron-rich pyrazole ring in this compound serves as an excellent electronic core that can be integrated into larger conjugated systems.

The development of NLO materials often relies on creating molecules with a strong donor-acceptor (D-A) architecture to enhance intramolecular charge transfer (ICT). rsc.orgrsc.org The title compound is a promising scaffold for such designs. The pyrazole ring can act as part of the conjugated bridge, while the terminal amine group on the propyl chain is a readily modifiable position. Through straightforward chemical reactions, potent electron-donating or electron-withdrawing groups can be attached to this amine, allowing for the systematic tuning of the molecule's electronic and NLO properties. Furthermore, pyrazole-based polymers have demonstrated applications as sensors, with their optical properties changing upon binding to specific ions or molecules. ias.ac.in Derivatives of this compound could be polymerized or incorporated into polymeric matrices to create novel functional materials for sensing and optoelectronic applications.

Investigative Probes in Biochemical Systems

The structural motifs present in this compound have been instrumental in the development of chemical probes used to investigate complex biological processes at a molecular level. These probes help in understanding enzyme function, validating drug targets, and elucidating mechanisms of action.

The 1-methyl-1H-pyrazol-4-yl core is a validated pharmacophore for targeting key enzymes involved in cancer pathways, such as receptor tyrosine kinases and molecular chaperones. Derivatives built upon this scaffold have served as powerful investigative tools to probe the active sites and conformational states of these proteins.

A notable example is in the development of MK-8033, a dual inhibitor of the c-Met and Ron receptor tyrosine kinases. researchgate.net This complex molecule incorporates the 1-methyl-1H-pyrazol-4-yl group, which was crucial in its design. X-ray crystallography studies revealed that this moiety contributes to the inhibitor's preferential binding to the activated conformation of the c-Met kinase. This mechanistic insight is significant, as it provides a strategy for designing inhibitors that are equally potent against various oncogenic activating mutations of the kinase. researchgate.net

Similarly, the molecular chaperone Heat shock protein 90 (Hsp90), which is critical for the stability of many cancer-related proteins, has been targeted using probes derived from this scaffold. The compound TAS-116, a potent and selective Hsp90 inhibitor, features the 1-methyl-1H-pyrazol-4-yl group as a central element. rsc.org X-ray cocrystal structures of a TAS-116 analogue bound to Hsp90 demonstrated a unique binding mode within the N-terminal ATP binding pocket, providing a detailed mechanistic understanding of its inhibitory action. rsc.org These examples underscore the value of the this compound framework in creating sophisticated chemical probes to dissect enzyme function at the atomic level.

Table 1: Research Findings on Bioactive Molecules Incorporating the 1-methyl-1H-pyrazol-4-yl Moiety

CompoundTarget Enzyme(s)Key Research FindingMechanistic InsightReference
MK-8033c-Met, RonA specific dual kinase inhibitor with full inhibition of tumor growth in a c-Met amplified xenograft model.X-ray crystallography showed preferential binding to the activated conformation of the c-Met kinase, providing a rationale for its broad potency against activating mutations. researchgate.net
TAS-116Hsp90α, Hsp90βA potent, selective, and orally available Hsp90 inhibitor with demonstrated antitumor effects in a xenograft mouse model.The X-ray cocrystal structure of an analogue revealed a unique binding mode at the N-terminal ATP binding site of Hsp90. rsc.org

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Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for pyrazole protons (δ 7.4–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and amine protons (δ 1.5–2.0 ppm, broad) .
    • ¹³C NMR : Signals for pyrazole carbons (100–150 ppm), aliphatic carbons (20–40 ppm), and amine-associated carbons .
  • Mass Spectrometry (HRMS-ESI) : Molecular ion peaks at m/z 170–180 ([M+H]⁺) confirm molecular weight .
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

These techniques collectively validate structure and purity, with NMR being critical for regiochemical confirmation.

How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Advanced
Contradictions often arise from structural variations (e.g., substituent position, steric effects) or assay conditions. Methodological approaches include:

  • Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine at position 5, methyl groups) and test against standardized biological targets (e.g., enzyme inhibition assays) .
  • Dose-Response Curves : Quantify activity across concentrations to identify potency differences (e.g., IC₅₀ values for kinase inhibition) .
  • Computational Docking : Predict binding modes to receptors (e.g., using AutoDock Vina) to rationalize activity variations .

For example, fluorinated analogs may show enhanced binding affinity due to electronegativity effects, while bulkier groups reduce solubility .

What computational methods are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the pyrazole ring .
  • Molecular Dynamics (MD) Simulations : Model compound-receptor interactions over time (e.g., with GROMACS) to assess binding stability .
  • Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .

These methods help prioritize derivatives for synthesis, reducing experimental trial-and-error.

What are the common functionalization strategies for modifying the pyrazole ring in this compound to enhance its physicochemical properties?

Q. Basic

  • Oxidation : Use potassium permanganate or hydrogen peroxide to introduce hydroxyl or ketone groups at the pyrazole 4-position, improving solubility .
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces nitriles to amines for additional binding sites .
  • Substitution : Halogenation (e.g., N-bromosuccinimide) enables cross-coupling reactions (Suzuki-Miyaura) for aryl group introduction .

Functionalization alters logP, solubility, and bioavailability, critical for drug development.

How should researchers design inhibition assays to evaluate the enzyme-modulating effects of this compound derivatives?

Q. Advanced

  • Enzyme Selection : Target kinases (e.g., JAK2) or proteases with known pyrazole sensitivity .
  • Assay Conditions :
    • Fluorogenic Substrates : Monitor real-time activity (e.g., ATPase assays with malachite green) .
    • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) .
    • IC₅₀ Determination : Use 8–10 concentration points in triplicate to ensure reproducibility .

Data normalization to vehicle controls and statistical validation (e.g., ANOVA) are essential to mitigate false positives .

What are the key considerations for optimizing the stability of this compound in aqueous solutions for biological assays?

Q. Advanced

  • pH Adjustment : Maintain pH 6–8 to prevent amine protonation/degradation .
  • Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the pyrazole ring .
  • Lyophilization : Store as a lyophilized powder at -80°C, reconstituting in DMSO immediately before use .

Stability studies using HPLC at 24/48-hour intervals confirm compound integrity under assay conditions .

How do structural modifications at the propylamine chain influence the pharmacokinetic profile of this compound?

Q. Advanced

  • Branching (e.g., isopropyl groups) : Increases metabolic stability by reducing CYP450 oxidation .
  • PEGylation : Enhances half-life by improving solubility and reducing renal clearance .
  • Aromatic Substituents : Introduce π-π interactions with plasma proteins, altering distribution .

Pharmacokinetic studies in rodent models (e.g., IV/PO dosing) quantify bioavailability and clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.